Product packaging for Cacodylic acid(Cat. No.:CAS No. 917-76-0)

Cacodylic acid

Cat. No.: B7790798
CAS No.: 917-76-0
M. Wt: 138.00 g/mol
InChI Key: OGGXGZAMXPVRFZ-UHFFFAOYSA-N
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Description

Cacodylic acid, also systematically known as dimethylarsinic acid, is an organoarsenic compound with the formula (CH₃)₂AsO₂H . It presents as a white, odorless, crystalline solid that is highly soluble in water . Historically, it was used as a non-selective herbicide and defoliant, most notably as a component of "Agent Blue" during the Vietnam War . Its use as a pesticide is now largely considered obsolete and is not approved in many jurisdictions . In modern research, this compound and its sodium salt, sodium cacodylate, are valued as buffering agents in the preparation and fixation of biological samples for electron microscopy and in protein crystallography . From a pharmacological and toxicological perspective, studies indicate its mechanism of action involves the inhibition of human enzymes such as Nitric Oxide Synthase 3 (NOS3) and Aldo-Keto Reductase Family 1 Member B1 (AKR1B1) . It is crucial to note that this compound is a highly toxic compound by ingestion, inhalation, and dermal absorption . The U.S. Environmental Protection Agency (EPA) classifies all forms of arsenic as a serious risk to human health, and this compound is considered a carcinogen, a reproductive/developmental toxin, and a neurotoxin . The acute oral LD₅₀ in rats and mice is between 23-100 mg/kg, indicating moderate to high toxicity in mammals . This product is intended For Research Use Only (RUO) and is not suitable for diagnostic, therapeutic, or personal use of any kind. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all local safety regulations when handling this substance.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H7AsO2 B7790798 Cacodylic acid CAS No. 917-76-0

Properties

IUPAC Name

dimethylarsinic acid
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InChI

InChI=1S/C2H7AsO2/c1-3(2,4)5/h1-2H3,(H,4,5)
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InChI Key

OGGXGZAMXPVRFZ-UHFFFAOYSA-N
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Canonical SMILES

C[As](=O)(C)O
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Molecular Formula

C2H7AsO2
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DSSTOX Substance ID

DTXSID7020508
Record name Dimethylarsinic acid
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Molecular Weight

138.00 g/mol
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Physical Description

Cacodylic acid appears as a colorless, odorless crystalline solid. Melting point 195-196 °C. Toxic by ingestion and irritating to skin and eyes., Hygroscopic solid; [Merck Index] Colorless odorless hygroscopic solid; [CAMEO] White crystalline solid; [MSDSonline], Solid
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Boiling Point

greater than 392 °F at 760 mmHg (NTP, 1992), >200 °C
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Solubility

Very soluble (NTP, 1992), Soluble in acetic acid, Soluble in ethanol; insoluble in diethyl ether, In water, 2X10+6 mg/l @ 25 °C.
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Density

greater than 1.1 at 68 °F (est.) (USCG, 1999)
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Vapor Pressure

0.0000001 [mmHg]
Record name Dimethylarsenic acid
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Impurities

Dimethylarsinic acid is available as a technical grade, containing 65% active ingredient and the following possible impurities: sodium chloride, sodium sulfate, methylarsonic acid and arsenic acid.
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Color/Form

Crystals from alcohol and ether, Colorless, TRICLINIC CRYSTALS, White; water solutions may be dyed blue

CAS No.

75-60-5, 917-76-0
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Melting Point

383 to 385 °F (NTP, 1992), 195 °C
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Advanced Methodologies in Cacodylic Acid Research

Analytical Techniques for Cacodylic Acid and its Metabolites

The accurate detection and quantification of this compound and its related compounds are crucial for assessing its metabolic fate and environmental impact. A suite of advanced analytical methods is utilized for this purpose.

Chromatographic Separations (e.g., HPLC)

High-performance liquid chromatography (HPLC) is a cornerstone technique for the separation of arsenic species, including this compound. nih.govsigmaaldrich.com This method allows for the distinct separation of various arsenic compounds from complex matrices. nih.gov Anion-exchange chromatography is frequently employed, often coupled with a mass spectrometer, to separate compounds like this compound, monomethylarsonic acid (MMA), and arsenobetaine. nih.govshodex.com For instance, the use of an anion-exchange column such as the Hamilton PRP X100 with a gradient mobile phase of ammonium (B1175870) carbonate, EDTA, and methanol (B129727) has proven effective in separating five different arsenic species. nih.gov

The resolution of chromatographic peaks is a key parameter in these analyses. Researchers have developed HPLC procedures that can achieve a resolution of 1.4 or better in under 10 minutes for the separation of arsenite (As(III)), DMA, MMA, and arsenate (As(V)). umass.edu The choice of mobile phase is critical; for example, a 20 mmol/L ammonium bicarbonate solution can be used to elute and separate MMA and DMA within two minutes. shodex.com

Table 1: HPLC Separation of Arsenic Compounds

CompoundColumn TypeMobile PhaseDetection MethodReference
This compound (DMA), MMAAnion-exchange (IC SI-35 2B)20 mmol/L NH4HCO3 aq.ESI-MS shodex.com
As(III), DMA, MMA, As(V)Anion-exchange (Hamilton PRP X100)Gradient of ammonium carbonate, EDTA, methanolICP-DRC-QMS nih.gov
As(III), DMA, MMA, As(V)Ion-exchangePhosphate buffer with Bu4N+HG-AAS nih.gov

Spectroscopic Methods (e.g., Mass Spectrometry)

Mass spectrometry (MS) is an indispensable tool for the detection and identification of this compound and its metabolites, often used in conjunction with chromatographic separation techniques like HPLC and gas chromatography (GC). nih.gov Inductively coupled plasma mass spectrometry (ICP-MS) is particularly powerful for arsenic speciation analysis due to its high sensitivity and elemental specificity. nih.gov

One innovative approach involves the use of sulfur as a matrix in laser-ablation mass spectrometry. rsc.org This method has been shown to enhance the signal of arsenic-containing ions by nearly a hundredfold, allowing for the generation and detection of arsenic sulfide (B99878) cluster-ions from various arsenic compounds, including this compound. rsc.orgresearchgate.net The spectra from different arsenic compounds mixed with sulfur are remarkably similar, indicating a common pathway for the formation of these cluster-ions. rsc.orgresearchgate.net

Other spectroscopic techniques such as infrared (IR) spectroscopy, X-ray diffraction (XRD), X-ray photoelectron spectroscopy (XPS), and extended X-ray absorption fine structure (EXAFS) spectroscopy are also employed to understand the interaction and binding mechanisms of arsenic compounds with various materials. taylorandfrancis.com

Electrochemical Methods in Arsenical Analysis

Electrochemical methods offer a sensitive and often portable alternative for the determination of arsenic compounds. ifremer.fr Techniques like differential pulse polarography have detection limits as low as 0.3 ng of arsenic per milliliter. nih.gov Rotating ring-disk electrode studies have been used to investigate the reduction of this compound, revealing a dependence on molar concentration and pH. researchgate.net

Potentiometric sensors based on polymeric membranes have been developed for the selective detection of dimethylarsinate, the conjugate base of this compound. researchgate.net These sensors can exhibit a fast and stable response with near-Nernstian slopes, providing a valuable tool for continuous monitoring. researchgate.net Anodic stripping voltammetry (ASV) at a gold-microwire electrode is another sensitive method for measuring inorganic arsenic, which can be adapted for the analysis of extracts from biological samples. ifremer.fr

Isotopic Labeling in Metabolic and Environmental Fate Studies (e.g., ¹⁴C and ⁷⁴As)

Isotopic labeling is a powerful technique used to trace the metabolic pathways and environmental fate of this compound. moravek.com By labeling this compound with radioactive isotopes such as Carbon-14 (¹⁴C) or Arsenic-74 (⁷⁴As), researchers can track its absorption, distribution, metabolism, and excretion in living organisms. nih.govnih.gov

Studies using dual-labeled (¹⁴C and ⁷⁴As) this compound in rats have shown that the disposition of both isotopes is identical, suggesting that this compound is not metabolized to inorganic arsenic. nih.gov These studies provide detailed information on the pharmacokinetics of the compound, including absorption rates from different routes of administration and its distribution in various tissues. nih.gov The use of ¹⁴C is particularly advantageous due to its long half-life and low-energy beta emission, making it ideal for tissue distribution and mass balance studies. moravek.com

Advanced Quality Control and Reference Material Characterization in Research

Reliable and accurate research on this compound depends on robust quality control measures and the use of certified reference materials (CRMs). lgcstandards.comsigmaaldrich.com CRMs for this compound are produced and certified in accordance with international standards like ISO Guide 31 and ISO/IEC 17025. lgcstandards.comlgcstandards.com These materials are used for calibration, quality control, and method development in analytical laboratories. lgcstandards.com

The certification of these materials involves rigorous characterization, including purity determination and stability testing. lgcstandards.com The uncertainty of the certified values is calculated according to established guidelines to ensure confidence in the measurements. lgcstandards.com The availability of well-characterized CRMs is essential for inter-laboratory comparisons and for ensuring the consistency and comparability of data across different studies.

In Vitro Research Models

In vitro models are essential for studying the cellular and molecular mechanisms of action of this compound in a controlled environment. Cell culture systems provide a means to investigate specific biological processes without the complexities of a whole organism.

One of the most widely used in vitro models for studying intestinal transport is the Caco-2 cell line, which differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier. plos.orgfrontiersin.org Co-cultures of Caco-2 cells with mucus-secreting HT29-MTX cells have been used to create a more physiologically relevant model of the intestinal epithelium. nih.gov

Studies using these models have investigated the intestinal absorption of various arsenic species, including this compound. nih.gov The results indicate that the apparent permeability of pentavalent arsenic species increases in the co-culture model compared to the Caco-2 monoculture, likely due to enhanced paracellular transport. nih.gov These in vitro systems are also used to assess the effects of compounds on the integrity of tight junctions, which are critical for maintaining the epithelial barrier. plos.org Furthermore, three-dimensional (3D) cell culture models, such as spheroids, are being developed to more closely resemble the in vivo environment. plos.org

Bacterial Systems (e.g., Salmonella typhimurium, Escherichia coli) for Mutagenicity Assays

The mutagenic potential of this compound has been investigated using various bacterial systems, primarily employing reverse mutation assays. These assays utilize specific strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for certain amino acids, meaning they cannot synthesize them and require them for growth. The principle of these tests is to detect mutations that restore the functional capability of the bacteria to synthesize the essential amino acid, allowing them to grow on a minimal medium.

In multiple studies, this compound was evaluated for its ability to induce reverse mutations in various strains of S. typhimurium and E. coli. The results from these assays have been consistently negative, both in the presence and absence of a metabolic activation system (S9). epa.gov The S9 fraction, derived from rat liver, is used to simulate mammalian metabolism and assess whether a substance becomes mutagenic after being metabolized. DNA repair assays in S. typhimurium also yielded negative results. epa.gov Inconclusive results were reported for DNA repair assays in Bacillus subtilis and E. coli. epa.gov

These bacterial mutagenicity assays are a fundamental first step in toxicological screening, providing initial data on the potential of a chemical to cause genetic mutations. nih.govdiabetesjournals.org The consistent negative findings for this compound in these bacterial reverse mutation assays suggest that, under the conditions tested, it does not act as a direct mutagen by inducing point mutations in these bacterial strains.

Table 1: Summary of this compound Mutagenicity Studies in Bacterial Systems
Bacterial StrainAssay TypeMetabolic Activation (S9)ResultReference
Salmonella typhimurium (various strains)Reverse Mutation AssayWith and WithoutNegative epa.gov
Escherichia coli (various strains)Reverse Mutation AssayWith and WithoutNegative epa.gov
Salmonella typhimuriumDNA Repair AssayNot specifiedNegative epa.gov
Bacillus subtilisDNA Repair AssayWith and WithoutInconclusive epa.gov
Escherichia coliDNA Repair AssayWith and WithoutInconclusive epa.gov

Mammalian Cell Culture Models (e.g., L-132 human alveolar cells, Chinese hamster ovary cells, INS-1 832/13 insulinoma cells)

Mammalian cell culture models provide a more complex system than bacteria for investigating the genotoxic and cytotoxic effects of chemical compounds, offering insights into mechanisms relevant to human health.

L-132 Human Alveolar Cells: Research using cultured human alveolar (L-132) cells has explored the genotoxic effects of dimethylarsinic acid (DMAA), the common name for this compound. Studies have shown that exposure of L-132 cells to DMAA can induce DNA single-strand breaks and DNA-protein cross-links. ncats.ionih.gov These effects were observed to occur via the formation of apurinic/apyrimidinic (AP) sites in the DNA. nih.gov Further investigations into the cellular response to DMAA-induced DNA damage in L-132 cells revealed the induction and nuclear accumulation of the 72-kDa heat shock protein (Hsp72). nih.gov The nuclear localization of Hsp72 appeared to suppress the apoptotic process in cells with damaged DNA. nih.gov

Chinese Hamster Ovary (CHO) Cells: Chinese hamster ovary (CHO) cells are a widely used model in genetic toxicology. Studies on this compound in CHO cells have produced mixed results. In a sister chromatid exchange assay and a reverse mutation assay, this compound tested negative. epa.gov However, other research has indicated that this compound and its metabolites can induce genotoxic effects in CHO cells. nih.govscilit.com For instance, some studies have reported the induction of aneuploidy (an abnormal number of chromosomes) in CHO cells following treatment with this compound. nih.gov

INS-1 832/13 Insulinoma Cells: The INS-1 832/13 rat insulinoma cell line is a valuable model for studying pancreatic β-cell function and the effects of xenobiotics on insulin (B600854) secretion. sigmaaldrich.comresearchgate.net Research has utilized these cells to investigate the impact of this compound and its metabolites on metabolic pathways. Studies have shown that exposure to arsenicals, including this compound metabolites, can perturb multiple metabolic pathways in INS-1 832/13 cells, particularly those related to amino acid, carbohydrate, and lipid metabolism. nih.gov Specifically, a consistent decrease in succinate (B1194679), a key component of the Krebs cycle, was observed, suggesting an impairment of mitochondrial function and ATP production. nih.gov

Table 2: Research Findings in Mammalian Cell Culture Models Exposed to this compound
Cell LineKey Research FindingsReference
L-132 Human Alveolar CellsInduction of DNA single-strand breaks and DNA-protein cross-links via apurinic/apyrimidinic sites. Nuclear accumulation of Hsp72, suppressing apoptosis. ncats.ionih.govnih.gov
Chinese Hamster Ovary (CHO) CellsNegative in sister chromatid exchange and reverse mutation assays. Some studies report induction of aneuploidy. epa.govnih.gov
INS-1 832/13 Insulinoma CellsPerturbation of metabolic pathways, including amino acid and carbohydrate metabolism. Decrease in succinate levels, indicating impaired mitochondrial function. nih.gov

Isolated Organ and Tissue Studies (e.g., Pancreatic Islets)

Isolated organ and tissue studies bridge the gap between in vitro cell culture experiments and in vivo animal models, allowing for the investigation of complex physiological responses in a controlled environment. The use of isolated pancreatic islets has been particularly important in understanding the effects of this compound and its metabolites on endocrine function.

Research on isolated murine pancreatic islets has shown that trivalent arsenicals, including metabolites of this compound, can impair glucose-stimulated insulin secretion (GSIS). nih.gov This inhibition is linked to a disruption in calcium influx, a critical step in the insulin release process. nih.gov Further metabolomic studies on isolated murine pancreatic islets have revealed that exposure to these arsenicals perturbs various metabolic pathways, similar to findings in INS-1 832/13 cells. nih.gov A consistent finding was the decrease in acetylcarnitine, which is in equilibrium with acetyl-CoA, a central metabolite for the Krebs cycle and mitochondrial energy production. nih.gov These results suggest that mitochondrial dysfunction may be a key mechanism by which these compounds disrupt pancreatic β-cell function. nih.gov

Electron microscopy studies of isolated pancreatic islets often utilize cacodylate buffers for fixation, highlighting the chemical's use as a standard laboratory reagent in this field of research. diabetesjournals.orgdiabetesjournals.orgnih.govplos.org These studies focus on the ultrastructural morphology of islets under various experimental conditions.

Table 3: Findings from Isolated Pancreatic Islet Studies with Arsenicals
ModelKey Research FindingsReference
Isolated Murine Pancreatic IsletsImpairment of glucose-stimulated insulin secretion (GSIS). Inhibition of glucose-stimulated calcium influx. nih.gov
Isolated Murine Pancreatic IsletsPerturbation of metabolic pathways, with a notable decrease in acetylcarnitine. Suggests mitochondrial dysfunction as a mechanism of toxicity. nih.gov

In Vivo Animal Models in this compound Research

Rodent Models (e.g., Rats, Mice, Hamsters) for Toxicity and Carcinogenicity Studies

Rodent models have been instrumental in characterizing the toxicity and carcinogenic potential of this compound. Long-term studies in rats and mice have provided crucial data for risk assessment.

In Fischer 344 rats, chronic dietary administration of this compound has been shown to induce urinary bladder tumors, including papillomas and carcinomas, in both males and females. researchgate.net This has led to the classification of this compound as a probable human carcinogen by some regulatory bodies. researchgate.net Subchronic feeding studies in rats also identified the thyroid and urinary tract as primary target organs of toxicity. epa.gov

In mice, carcinogenicity studies have yielded different results. One study in B6C3F1 mice reported an increase in fibrosarcomas in multiple organs in females at the highest dose tested. researchgate.net However, other studies did not find evidence of carcinogenic activity in mice. researchgate.net Developmental toxicity studies have been conducted in rats, mice, and hamsters, indicating that this compound can be toxic to fetuses at high doses that are also maternally toxic.

Table 4: Summary of this compound Toxicity and Carcinogenicity in Rodent Models
Rodent ModelStudy TypeKey FindingsReference
Fischer 344 RatsChronic CarcinogenicityInduction of urinary bladder papillomas and carcinomas in both sexes. researchgate.net
RatsSubchronic ToxicityThyroid and urinary tract identified as primary target organs. epa.gov
B6C3F1 MiceCarcinogenicityIncrease in fibrosarcomas in multiple organs in high-dose females in one study. Other studies reported no carcinogenic activity. researchgate.net
Rats, Mice, HamstersDevelopmental ToxicityFetal toxicity observed at high, maternally toxic doses.

Studies in Larger Mammals (e.g., Cattle, Rabbits) for Specific Toxicological Endpoints

Studies in larger mammals, though less common than rodent studies, provide valuable data on species-specific toxicological responses to this compound.

In cattle, a study involving chronic oral exposure to this compound resulted in acute enteritis, hepatic degeneration, and irreversible renal tubular degeneration. oregonstate.edu This research highlights the potential for toxicity in livestock exposed to environments treated with this compound-based herbicides. oregonstate.edu

In rabbits, developmental toxicity studies have been conducted. In one such study, effects like mortality, abortions, and reduced body weight were observed at high doses, precluding an assessment of developmental effects at those levels. epa.gov A 21-day dermal toxicity study in rabbits identified decreased testicular weights, hypospermia, and tubular hypoplasia in males at the highest dose tested. epa.gov

Comparative Studies Across Species for Extrapolation to Human Health

Comparative studies across different animal species are essential for understanding the relevance of findings in animal models to human health. The metabolism and toxicokinetics of this compound can vary between species, influencing its toxic effects.

This compound is a major metabolite of inorganic arsenic in both humans and rodents. researchgate.net However, the carcinogenic response to this compound appears to differ between species. For example, the potent induction of bladder tumors in rats has not been consistently replicated in mice. researchgate.net The primary target organs of toxicity also show some species-specificity, with the thyroid being a notable target in rats but not in other species like dogs or mice in certain studies. epa.gov

Understanding these interspecies differences is a critical component of the risk assessment process. epa.gov It allows for a more informed extrapolation of data from animal studies to predict potential human health risks associated with this compound exposure.

Environmental Modeling and Field Studies

Assessment of Environmental Compartmentalization and Transport

The environmental fate and transport of this compound are dictated by its chemical properties and interactions within different environmental compartments: soil, water, and air. cdc.gov As a highly water-soluble compound, its movement is significantly influenced by the water cycle. herts.ac.uk

In aquatic systems, this compound's high solubility facilitates its transport. Sorption onto sediments can occur, a process that increases with higher pH and greater aluminum and iron content in the sediment. epa.gov However, the sorption of this compound to sediments is noted to be the weakest among all arsenicals, suggesting a higher potential for it to remain in the water column. epa.gov Significant volatilization from water is not expected to be a major transport pathway. epa.gov

Within the soil compartment, the transport of this compound is largely governed by its interaction with soil components. Its sorption is dependent on the clay and iron oxide content of the soil. epa.gov Compared to other arsenicals like arsenate and methylarsonate, this compound has a lower sorption capacity. epa.gov This lower affinity for soil particles makes it more susceptible to leaching, particularly from sandy soils where water percolation is higher. epa.gov

Atmospheric transport of this compound has also been observed. Monitoring data has indicated that this compound in the atmosphere is found in the particulate phase rather than the gas phase. epa.gov Specifically, all organic arsenic, including this compound, was identified in particles with an aerodynamic diameter of less than 4 micrometers, with a concentration peak at 0.5 micrometers. epa.gov

Degradation Kinetics in Diverse Environmental Matrices (e.g., Soil, Water)

The degradation of this compound varies significantly depending on the environmental matrix and the prevailing conditions, such as the presence of oxygen.

In Soil: Under aerobic conditions, this compound primarily degrades through two mechanisms: one pathway leads to the formation of arsenate, while the other results in volatile organic arsenicals. epa.gov Complete mineralization to carbon dioxide (CO₂) and arsenate represents a smaller loss pathway. epa.gov The rate of aerobic degradation is highly dependent on the soil type. For instance, studies have shown approximately 90% degradation in 6 weeks in certain soils, whereas less than 5% was observed in another soil type over the same period. epa.gov

Under anaerobic conditions, research findings on the primary degradation products are conflicting. Some studies report volatile organoarsenicals as the main product, while others identify inorganic arsenic. epa.gov Similar to aerobic conditions, the degradation rate under anaerobic or flooded conditions varies with soil type, with one study reporting almost 90% degradation to inorganic arsenic in two flooded soils after 6 weeks, but virtually no degradation in a third. epa.gov

A study on the aerobic soil metabolism of a related arsenical, monosodium salt of methylarsonic acid (MSMA), provides insight into the persistence of its major metabolite, this compound. The study, conducted in sandy loam soil, showed that while MSMA degraded with a half-life (DT50) of approximately 60 days, the concentration of this compound increased steadily, reaching 30-35% of the initially applied MSMA dose after one year, indicating its relative persistence in the soil environment. epa.gov

Degradation of [¹⁴C]MSMA in Sandy Loam Soil Over 12 Months epa.gov
TimeMSMA (% of Applied Radioactivity)This compound (% of Applied Radioactivity)¹⁴CO₂ (% of Applied Radioactivity)Unextracted Residues (% of Applied Radioactivity)
Initial96.2%--1.9%
14 Days78.2%-10.7%-
1 Month61.5%12.2%--
2 Months51.2%17.1%--
4 Months---12.2%
9 Months--19.9%-
12 Months35.1%31.9%19.4%9.8%

In Water: In aquatic environments, this compound biodegrades with arsenate being the primary product. epa.gov The process also forms small amounts of arsenite and CO₂. epa.gov The degradation is relatively slow, with a reported half-life in water of greater than one month. epa.gov

Biogeochemical Cycling Studies, Including Volatilization and Immobilization

The biogeochemical cycling of this compound is a complex process involving transformations that affect its form, mobility, and bioavailability in the environment. acs.org Microorganisms play a central role in these transformations. nih.govscirp.org

Biogeochemical Cycling: Microbial activities are fundamental to the environmental fate of arsenic compounds. acs.org Key processes in the arsenic biogeochemical cycle include oxidation-reduction reactions and methylation/demethylation, which are largely driven by microbes. scirp.orgresearchgate.net Fungi, for example, have been shown to perform concurrent methylation and demethylation of arsenic species. nih.gov These biotransformations continuously alter arsenic speciation, coupling its cycle with those of other elements like carbon, nitrogen, and sulfur. acs.org For instance, the degradation of this compound to inorganic arsenic or its transformation into volatile forms is a critical part of this cycle. epa.gov

Volatilization: Volatilization is a process where a substance is converted into a gaseous or vapor state. cceonondaga.org In the context of this compound in soil, volatilization of organoarsenicals has been identified as a degradation pathway under both aerobic and anaerobic conditions. epa.gov This process can lead to the formation of compounds such as dimethylarsine. epa.gov However, some research suggests that the evolution of volatile arsenic compounds from this compound degradation in soil is a relatively minor route. epa.gov Significant volatilization from water is not considered a primary fate process. epa.gov

Immobilization: Immobilization is the reverse of mineralization, where inorganic substances are taken up by organisms and converted into organic forms, making them temporarily unavailable in the environment. cceonondaga.org For arsenicals, immobilization in soil occurs primarily through sorption to soil particles, particularly those containing clay and iron oxides. epa.gov While this process can reduce the mobility of arsenic, this compound exhibits a lower sorption capacity compared to other arsenicals like arsenate and methylarsonate. epa.gov This characteristic limits its immobilization in soil and increases its potential for leaching and transport to other environmental compartments. epa.gov

Metabolism and Biotransformation of Cacodylic Acid

Metabolic Pathways and Mechanisms

The metabolic fate of cacodylic acid is multifaceted, involving absorption into the systemic circulation followed by distribution, molecular alteration, and eventual elimination. usda.gov Key pathways include the removal of methyl groups, the addition of a third methyl group, and interactions with sulfur-containing molecules.

This compound is readily absorbed into the bloodstream following ingestion. orst.edu Studies in rats suggest that its absorption mechanism from the intestine is likely simple diffusion, as the process does not show evidence of saturation even with a 100-fold increase in concentration. usda.gov Once absorbed, it is distributed throughout the body, with the highest initial concentrations found in whole blood, muscle, kidney, liver, and lung. usda.gov Red blood cells, in particular, have been identified as a major site for the accumulation of this compound. usda.gov

Excretion of this compound and its metabolites occurs through several routes. In cows, it is primarily excreted in the urine. epa.gov In general, organic arsenicals are excreted more rapidly by animals than inorganic arsenic compounds. nih.gov In humans and other animals, excretion also occurs via accumulation in the skin, hair, and fingernails. orst.edu Studies in rats demonstrate that this compound is rapidly absorbed and excreted, largely without extensive molecular changes, after a single administration. usda.gov

ParameterFinding in Mammalian StudiesSource
Absorption MechanismAppears to be simple diffusion in the rat intestine. usda.gov
Primary Excretion RoutePrimarily urine in cows. epa.gov
Accumulation SitesRed blood cells are a major site; also accumulates in skin, hair, and nails. usda.govorst.edu
Excretion SpeedRapidly absorbed and excreted, often without extensive molecular alteration. usda.gov

Although this compound is relatively stable, slight but statistically significant demethylation to inorganic arsenic has been demonstrated in mammals. usda.gov This process involves the cleavage of the carbon-arsenic bond, yielding metabolites like monomethylarsonic acid (MMA(V)) and ultimately inorganic arsenate (As(V)). taylorandfrancis.comclu-in.org In studies with rats administered ¹⁴C-labeled this compound, the detection of ¹⁴C-carbon dioxide in expired air confirmed that demethylation occurs. usda.gov While considered a minor pathway in mammals compared to its excretion unchanged, the formation of inorganic arsenic from this compound is a recognized metabolic possibility. usda.govnih.gov In some plants, demethylation of DMA(V) has also been observed. nih.gov

The metabolic pathway for arsenic in mammals includes the sequential methylation of inorganic arsenic to monomethylarsonic acid (MMA(V)), dimethylarsinic acid (this compound, DMA(V)), and subsequently to trimethylarsine (B50810) oxide (TMAO). taylorandfrancis.com When this compound is administered, it can be further methylated. Studies in rats fed a diet supplemented with this compound have shown the presence of TMAO in their urine. nih.gov This indicates that the metabolic machinery, specifically arsenic methyltransferase, can utilize this compound as a substrate to produce a trimethylated arsenic species. nih.govnih.gov The formation of TMAO is considered a part of the broader arsenic biotransformation process. taylorandfrancis.com

A study on rats provided specific quantitative data on this methylation pathway, as detailed in the table below.

Compound AdministeredUrinary Metabolite DetectedConcentration (µM)Source
Dimethylarsinic acid (DMA(V))Trimethylarsine oxide (TMAO)73 ± 30 nih.gov
Dimethylarsinic acid (DMA(V)) + DMPSTrimethylarsine oxide (TMAO)2.8 ± 1.4 nih.gov
Data from a study on rats fed a diet supplemented with DMA(V), with and without the chelating agent dimercaptopropane sulfonate (DMPS). The significant decrease in TMAO with DMPS suggests an inhibition of the biomethylation process. nih.gov

Thio-containing compounds, particularly glutathione (B108866) (GSH), play a crucial role in the metabolism of this compound. nih.govresearchgate.net this compound (DMA(V)) can be reduced to the trivalent intermediate dimethylarsinous acid (DMA(III)), which readily reacts with thiols. taylorandfrancis.comresearchgate.net This interaction leads to the formation of methylated thioarsenicals, a class of arsenic metabolites recently identified in biological systems. nih.govnih.gov

Metabolites such as dimethylmonothioarsinic acid (DMMTA(V)) and dimethyldithioarsinic acid (DMDTA(V)) are formed through these reactions. nih.govresearchgate.net The formation of these thioarsenicals suggests that thiolation is an important process integrated with the methylation and reduction pathways of arsenic metabolism. nih.govnih.gov The reaction of this compound with thiols like cysteine and glutathione has been noted to be extremely complex. epa.gov It is proposed that protein-bound pentavalent arsenicals may serve as critical intermediates that connect the processes of methylation and thiolation. nih.gov

Recent research has led to the proposal of novel metabolic pathways for dimethylated arsenicals involving enzymatic sulfuration and desulfuration. nih.gov It has been shown that dimethylmonothioarsinic acid (DMMTA(V)) can be produced from dimethylarsinous acid (DMA(III)), but not directly from DMA(V), in the presence of a sulfur donor like thiosulfate. nih.gov This transformation is catalyzed by the enzyme rhodanese, a sulfur transferase. nih.gov

Furthermore, a proposed metabolic cycle suggests that DMMTA(V) can be converted back to DMA(V) through an oxidative desulfuration process, likely involving monooxygenases such as cytochrome P450 (CYP). nih.gov This indicates a complex interplay where DMA(III) can be either oxidized to DMA(V) or undergo sulfuration to form DMMTA(V), which can then be desulfurated back to DMA(V). nih.govacs.org These findings suggest that the metabolism is not a simple linear pathway but a complicated network of oxidation, reduction, sulfuration, and desulfuration reactions. nih.gov

Enzymatic and Cellular Interactions in Biotransformation

The biotransformation of this compound involves a variety of enzymes located in different cellular compartments, primarily in the liver. orst.edunih.gov The entire metabolic process from inorganic arsenic to trimethylated species appears to require only two key proteins in humans: monomethylarsonic acid (MMA(V)) reductase and arsenic methyltransferase. nih.gov MMA(V) reductase, which is identical to glutathione transferase omega (hGST-O), is involved in the reduction steps. nih.gov

Cellular fractions from mouse liver homogenates, particularly the S9 mix which contains both microsomal and cytosolic enzymes, have been shown to metabolize arsenicals. nih.gov Specific enzymes implicated in these transformations include:

Arsenic Methyltransferase (As3MT): Catalyzes the methylation steps, converting MMA(V) to DMA(V) and DMA(V) to TMAO. nih.gov

Rhodanese (Thiosulfate Sulfurtransferase): A mitochondrial enzyme that can catalyze the sulfuration of DMA(III) to DMMTA(V) using a sulfur donor. nih.gov

Cytochrome P450 (CYP) Monooxygenases: These microsomal enzymes are proposed to be involved in the oxidative conversion of DMA(III) to DMA(V) and the oxidative desulfuration of DMMTA(V) back to DMA(V). nih.gov

Glutathione-S-Transferase (GST): Studies in rats exposed to this compound showed a hormetic response in the activity of GST, indicating its involvement in the metabolic process. researchgate.net

Enzyme/SystemProposed Role in this compound BiotransformationSource
Arsenic Methyltransferase (As3MT)Catalyzes the methylation of DMA(V) to TMAO. nih.gov
MMA(V) Reductase (hGST-O)Reduces pentavalent arsenicals to trivalent forms, a prerequisite for further methylation or thiolation. nih.gov
RhodaneseCatalyzes the enzymatic sulfuration of DMA(III) to DMMTA(V). nih.gov
Cytochrome P450 (CYP)Implicated in the oxidation of DMA(III) to DMA(V) and the desulfuration of DMMTA(V) to DMA(V). nih.gov
Glutathione-S-Transferase (GST)Shows a dose-dependent response to this compound exposure, suggesting a role in its metabolism. researchgate.net

Involvement of Specific Enzymes in Arsenic Metabolism

The metabolism of arsenic compounds, including the pathways that produce and process this compound, is an enzyme-driven process. In mammals, this occurs primarily in the liver through a series of reduction and oxidative methylation reactions. wikipedia.org The enzyme arsenic (+3 oxidation state) methyltransferase (As3mt) is crucial, catalyzing the methylation steps that convert inorganic arsenic to mono-, di-, and trimethylated forms. tandfonline.com

Exposure to this compound can also disrupt the activity of other critical enzymes. Studies in rats have shown that sub-chronic exposure can significantly decrease the activities of enzymes involved in energy metabolism and antioxidant defense, including catalase (CAT), glutathione peroxidase (GPx), glutathione-S-transferase (GST), NAD glycohydrolase (NADase), malate (B86768) dehydrogenase (MDH), and mitochondrial respiratory chain complexes I, II, and IV. researchgate.net Conversely, an increase in the activity of superoxide (B77818) dismutase (SOD) has been observed. researchgate.net

Cellular Uptake and Accumulation Mechanisms (e.g., Red Blood Cells)

The cellular uptake of arsenic compounds is highly dependent on their chemical form (speciation). Generally, trivalent arsenicals are more readily taken up by cells than their pentavalent counterparts. epa.gov Specifically for this compound (DMAV), its uptake into cells is relatively slow. epa.govnih.gov However, its reduced form, dimethylarsinous acid (DMAIII), is taken up much more efficiently by red blood cells (RBCs). epa.govnih.gov

There are significant species-dependent differences in the uptake of DMAIII by erythrocytes. Studies have shown the efficiency of uptake follows the order: rat > hamster > human. epa.govnih.gov Mouse red blood cells take it up less efficiently and with a different pattern. nih.gov For instance, DMAIII uptake into human, rat, and mouse erythrocytes was found to be more efficient than DMAV, which was barely taken up by the RBCs of any species studied. epa.gov This differential uptake is considered a key factor contributing to the species differences observed in arsenic metabolism. nih.gov

Table 1: Comparative Uptake Efficiency of Dimethylarsinous Acid (DMAIII) in Red Blood Cells of Different Species This table illustrates the relative efficiency of DMAIII uptake, highlighting the significant variation across species.

Species Uptake Efficiency Order Key Observations Reference
Rat Highest Most efficient uptake; retains DMAIII. epa.govnih.gov
Hamster High Efficient uptake; effluxes arsenic as DMAV. epa.govnih.gov
Human Moderate Slower uptake and efflux compared to rat and hamster. epa.govnih.gov
Mouse Low Less efficient uptake with a different pattern. epa.govnih.gov

Intracellular Biotransformation Processes

Once inside the cell, arsenic compounds undergo further biotransformation. A critical process is the reduction of pentavalent forms to trivalent ones. For example, the relatively high binding of arsenic to tissue components following exposure to arsenate is explained by its in vivo reduction to arsenite, which is the primary form that binds to tissues. nih.gov

In the context of this compound, its trivalent form, DMAIII, is highly reactive. Once taken up by red blood cells, DMAIII can form a complex with intracellular proteins. nih.gov This interaction is believed to be responsible for its retention within the cells of certain species. nih.gov The retained DMAIII can subsequently be oxidized back to DMAV and effluxed from the cell. nih.gov In some cases, exposure to arsenic species like DMAIII can lead to the formation of intracellular inclusions within the mitochondria and nuclei of urothelial cells in mice. nih.gov

Inter-species Variability in this compound Metabolism

The metabolism of this compound exhibits striking variability among different animal species and humans, which has profound implications for toxicology and risk assessment.

Comparative Metabolic Profiles in Rats, Mice, Hamsters, and Humans

Significant differences exist in how various species handle this compound. In humans, mice, and hamsters, metabolism is not the primary route of elimination; instead, the majority of an oral dose is rapidly excreted unmetabolized in the urine. nih.govepa.gov Studies found that in mice and hamsters, 80-85% of a dose was eliminated as unmetabolized this compound. nih.gov In humans, approximately 80% of an oral dose was recovered in the urine within three days. epa.gov

In contrast, rats exhibit a distinct metabolic profile. They are less efficient at clearing this compound, leading to its accumulation, particularly in red blood cells. nih.gov This is linked to the high efficiency with which rat RBCs take up the reduced form, DMAIII, and retain it by binding it to hemoglobin. nih.gov While demethylation to form inorganic arsenic appears to be a minor metabolic pathway across species, the differences in uptake, retention, and methylation speed are key distinguishing factors. nih.govepa.gov For example, the methylation of inorganic arsenic to DMA is faster in mice than in rabbits. nih.gov

Table 2: Comparative Metabolic Profile of this compound This table summarizes key differences in the handling of this compound among various species.

Species Primary Elimination Route Uptake into RBCs (as DMAIII) Retention in RBCs Key Metabolic Feature Reference(s)
Human Urinary excretion (unmetabolized) Moderate Low Rapid excretion of unmetabolized DMAV. nih.govnih.govepa.gov
Rat Slower clearance High High (bound to hemoglobin) Accumulates in red blood cells. nih.gov
Mouse Urinary excretion (unmetabolized) Low Low Rapid excretion; faster methylation of inorganic As compared to rabbits. nih.govnih.govnih.govepa.gov
Hamster Urinary excretion (unmetabolized) High Low (effluxes as DMAV) Rapid excretion of unmetabolized DMAV. nih.govnih.govepa.gov

Implications for Risk Assessment and Cross-species Extrapolation

The marked inter-species variability in metabolism is a critical consideration for human health risk assessment. Since many toxicological studies are conducted in rodents, understanding these differences is essential for extrapolating the findings to humans. uu.nl For example, the bladder carcinogenicity of DMAV observed in rats at high doses is believed to be linked to the high, sustained concentration of cytotoxic DMAIII in the rat's bladder urothelium, a situation that does not occur in humans due to different metabolic handling. researchgate.net

Regulatory bodies like the U.S. Environmental Protection Agency (EPA) use this mode of action and metabolism information to refine risk assessments. tandfonline.comuu.nl By understanding that the key toxic events in the rat model are operational in humans but that the dose delivered to the target site differs, scientists can move away from default uncertainty factors. epa.gov For chronic dietary exposure, the understanding of metabolic differences has supported reducing the default 10-fold inter-species extrapolation factor to a 3-fold factor, leading to a more scientifically robust risk assessment. epa.gov

Influence of Biotransformation on Arsenic Speciation and Toxicity

The metabolic conversion of pentavalent arsenicals to trivalent forms is a key "activation" step. Trivalent arsenicals like arsenite (iAsIII) and dimethylarsinous acid (DMAIII) are highly reactive and cytotoxic. researchgate.net They readily target and bind to thiol groups in proteins and enzymes, disrupting cellular metabolic pathways. wikipedia.org

The toxicity of this compound is largely attributed to its in-vivo reduction to the more reactive DMAIII. tandfonline.com Mechanistic studies suggest that DMAIII can induce single-strand DNA breaks and generate reactive oxygen species, contributing to oxidative stress. researchgate.net This cytotoxicity, followed by regenerative cell proliferation, is considered the mode of action for DMAV-induced bladder cancer in rats. researchgate.net In aquatic organisms, while DMA is generally less toxic to fish than inorganic arsenic, it has been shown to be more toxic to certain invertebrates, demonstrating that the influence of speciation on toxicity can vary across different organisms. nih.gov

Generation of More Toxic Metabolites (e.g., MMA(III), DMA(III))

The metabolism of inorganic arsenic involves the enzymatic addition of methyl groups, a process that was once thought to be a simple detoxification pathway. However, this biomethylation process also generates intermediate metabolites that are significantly more toxic than the parent inorganic arsenic compounds. taylorandfrancis.comnih.gov The primary pathway involves the reduction of pentavalent arsenic (As(V)) to trivalent arsenite (As(III)), which is then methylated to form monomethylarsonic acid (MMA(V)) and subsequently dimethylarsinic acid (DMA(V)), or this compound. taylorandfrancis.com

Crucially, this pathway also produces trivalent methylated intermediates: monomethylarsonous acid (MMA(III)) and dimethylarsinous acid (DMA(III)). sigmaaldrich.com These trivalent metabolites are highly reactive and have been shown to be more cytotoxic and genotoxic than both inorganic arsenic and the pentavalent methylated forms. nih.govtaylorandfrancis.comnih.gov

Research has demonstrated the superior toxicity of these trivalent intermediates. For instance, a study on rat liver cells found MMA(III) to be the most toxic form of arsenic tested, with a 50% inhibitory concentration (IC₅₀) of 1 μM. This was followed by DMA(III) with an IC₅₀ of 2 μM, and inorganic arsenite (iAs(III)) with an IC₅₀ of 18 μM. nih.gov Similarly, DMA(III) was found to be considerably more potent in causing DNA damage in hamster ovary cells compared to its pentavalent counterpart, DMA(V). nih.gov The increased toxicity is linked to several factors, including the ability of these metabolites to generate reactive oxygen species (ROS) and inhibit critical cellular enzymes. nih.govnih.gov Studies have shown that MMA(III) can significantly inhibit complexes II and IV of the mitochondrial electron transport chain, leading to increased ROS production. nih.gov

Comparative Cytotoxicity of Arsenic Metabolites in Rat Liver Cells

Arsenic CompoundAbbreviation50% Inhibitory Concentration (IC50)
Monomethylarsonous AcidMMA(III)1 μM nih.gov
Dimethylarsinous AcidDMA(III)2 μM nih.gov
Inorganic ArseniteiAs(III)18 μM nih.gov

Detoxification vs. Bioactivation Debate in Arsenic Metabolism

The role of arsenic biomethylation has been a subject of significant scientific debate, centered on whether it represents a detoxification or a bioactivation process.

The traditional view held that the methylation of inorganic arsenic was primarily a detoxification mechanism. taylorandfrancis.com This hypothesis was based on the observation that methylation facilitates the excretion of arsenic from the body, as the methylated products, MMA(V) and DMA(V), are readily eliminated in the urine. taylorandfrancis.comwikipedia.org This process converts highly toxic inorganic arsenic into less toxic pentavalent organic forms, which are then cleared more efficiently. nih.gov

However, accumulating evidence in recent years has challenged this dogma, leading to the contemporary view that methylation is, in fact, a bioactivation pathway. taylorandfrancis.comnih.gov This revised perspective is grounded in the discovery of the highly toxic trivalent methylated intermediates, MMA(III) and DMA(III). taylorandfrancis.com Studies have shown that these metabolites are more potent toxicants and carcinogens than the parent inorganic arsenic. taylorandfrancis.comtaylorandfrancis.com The generation of these reactive species can lead to increased oxidative stress, DNA damage, and inhibition of essential enzymes, which are key events in arsenic-induced toxicity and carcinogenicity. taylorandfrancis.comnih.gov Therefore, while methylation does lead to the formation of excretable, less toxic pentavalent compounds, the concurrent production of highly reactive trivalent intermediates suggests that the metabolic process as a whole increases the toxic potential of arsenic. nih.govtaylorandfrancis.com

Detoxification vs. Bioactivation in Arsenic Metabolism

ConceptSupporting ArgumentsKey Metabolites
Detoxification Methylation produces less toxic pentavalent species (MMA(V), DMA(V)) that are more readily excreted in urine. taylorandfrancis.comwikipedia.orgnih.gov The process converts inorganic arsenic to organic forms considered easier to eliminate. wikipedia.orgMMA(V), DMA(V)
Bioactivation The metabolic pathway generates highly reactive and toxic trivalent intermediates (MMA(III), DMA(III)). taylorandfrancis.comnih.gov These intermediates are more potent in causing DNA damage and oxidative stress than inorganic arsenic. nih.govnih.govMMA(III), DMA(III)

Toxicological Mechanisms and Molecular Pathology of Cacodylic Acid

Cellular and Molecular Mechanisms of Toxicity

The toxicity of cacodylic acid, a pentavalent organoarsenical, is complex and involves a multitude of interactions at the cellular and molecular level. While this compound itself is relatively less reactive, its in vivo reduction to trivalent arsenic species is a critical step in mediating its toxic effects. These metabolites can then interact with various cellular components, leading to widespread dysfunction.

This compound and its metabolites can significantly impair cellular energy production by targeting mitochondria, the primary sites of adenosine (B11128) triphosphate (ATP) synthesis. Fatty acid β-oxidation is a highly efficient pathway for ATP production and serves as a main energy source for tissues with high energy demands, such as skeletal and cardiac muscles. nih.gov Research on mouse skeletal muscle C2C12 cells has shown that arsenic exposure disrupts mitochondrial function by increasing the production of reactive oxygen species and reducing the mitochondrial membrane potential. nih.gov This disruption is associated with impaired fatty acid metabolism and a decrease in mitochondrial DNA content, ultimately leading to a deficit in cellular energy supply. nih.gov The impairment of mitochondrial bioenergetics is a key factor in the pathology of arsenic-induced diseases. nih.gov

A primary mechanism of arsenic toxicity is the inhibition of critical enzyme systems. Trivalent arsenicals, the reduced metabolites of this compound, are particularly potent inhibitors of enzymes containing sulfhydryl groups.

Pyruvate (B1213749) Dehydrogenase Inhibition: The pyruvate dehydrogenase (PDH) complex is a crucial mitochondrial enzyme that links glycolysis to the tricarboxylic acid (TCA) cycle by converting pyruvate into acetyl-CoA. nih.gov This complex contains a dithiol component, lipoic acid, which is essential for its catalytic activity. nih.gov Reduced arsenic species, especially monomethylarsenite, are potent inhibitors of the PDH complex. nih.gov The inhibition occurs when the arsenical binds to the reduced form of the lipoic acid groups, effectively halting the enzyme's function. nih.gov The PDH complex has been shown to be more sensitive to inhibition by reduced arsenicals compared to other similar enzymes like the α-ketoglutarate dehydrogenase complex. nih.gov This inhibition blocks the entry of pyruvate into the TCA cycle, severely restricting aerobic respiration and ATP production. nih.gov

Oxidative Phosphorylation Uncoupling: Uncoupling of oxidative phosphorylation is another mechanism by which arsenicals can disrupt energy metabolism. Uncouplers are molecules that dissociate the process of ATP synthesis from the electron transport chain. wikipedia.org They function by dissipating the proton motive force across the inner mitochondrial membrane, which is the driving force for ATP synthase. wikipedia.orgcutm.ac.in While the electron transport chain continues to function and consume oxygen, the energy is released as heat instead of being used to synthesize ATP. wikipedia.org Weakly acidic uncouplers act as protonophores, carrying protons across the mitochondrial membrane. cutm.ac.innih.gov This action leads to a reduction in ATP synthetic efficiency and can contribute to cellular energy depletion.

Table 1: Key Enzymes Inhibited by this compound Metabolites
Enzyme SystemMechanism of InhibitionConsequence
Pyruvate Dehydrogenase (PDH) ComplexBinding of reduced arsenic species (trivalent arsenicals) to the reduced lipoic acid groups of the E2 subunit. nih.govBlocks conversion of pyruvate to acetyl-CoA, inhibiting the TCA cycle and aerobic respiration. nih.gov
Oxidative PhosphorylationActs as an uncoupler, dissipating the proton gradient across the inner mitochondrial membrane. wikipedia.orgcutm.ac.inInhibits ATP synthesis without affecting the respiratory chain, leading to energy loss as heat. nih.gov

Exposure to this compound and its metabolites leads to the induction of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. mdpi.com ROS, which include superoxide (B77818) radicals (O₂•⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (OH•), are highly reactive molecules that can cause damage to essential cellular components like lipids, proteins, and nucleic acids. mdpi.comnih.govnih.gov

Mitochondria are a primary source of endogenous ROS, generated as a byproduct of oxidative phosphorylation. mdpi.com Arsenic compounds can exacerbate mitochondrial ROS production. nih.gov This overproduction of ROS can overwhelm the cellular antioxidant defense systems, leading to oxidative damage. researchgate.net Oxidative stress is implicated in a wide range of pathological processes and is a key contributor to the toxic effects of arsenicals. mdpi.comnih.gov

A hallmark of arsenic toxicology is the high affinity of its trivalent metabolites for sulfhydryl (-SH) groups, also known as thiols. researchgate.net These groups are present in the amino acid cysteine and are critical components of many proteins and enzymes. researchgate.netthermofisher.com The reaction of arsenicals with these sulfhydryl groups can lead to the formation of stable covalent bonds, resulting in the inactivation of the protein. researchgate.netnih.gov

This interaction is not limited to enzymes. Glutathione (B108866) (GSH), a major intracellular antioxidant, contains a sulfhydryl group and is a primary target for trivalent arsenicals. The binding of arsenic to GSH can deplete the cell's antioxidant capacity, further contributing to oxidative stress. researchgate.net The interaction with membrane sulfhydryl groups is also believed to be a significant factor in the toxic mechanisms of some arsenic compounds. nih.gov

This compound metabolites can alter cellular function by modulating the expression of various genes. One important pathway involves the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that regulates a diverse set of genes, including those involved in drug metabolism. nih.govpsu.edu

The AhR, upon activation, translocates to the nucleus and forms a heterodimer with the aryl hydrocarbon receptor nuclear translocator (ARNT). plos.org This complex then binds to specific DNA sequences, known as dioxin-responsive elements (DREs), in the promoter regions of target genes, initiating their transcription. plos.org Studies have shown that arsenite can modulate the expression of AhR-regulated genes, such as cytochrome P4501A1 (Cyp1a1). nih.gov This modulation can disrupt the coordinated regulation of phase I and phase II drug-metabolizing enzymes, which may influence the carcinogenicity and mutagenicity of other compounds. nih.govnih.gov

Table 2: Effects of this compound Metabolites on Gene Expression
Target PathwayMechanism of ActionPotential Outcome
Aryl Hydrocarbon Receptor (AhR) PathwayModulation of the expression of AhR-regulated genes, such as Cyp1a1. nih.govDisruption of the regulation of drug-metabolizing enzymes, potentially altering the toxicity of other xenobiotics. nih.govnih.gov

Genotoxicity and DNA Damage Pathways

Genotoxicity refers to the ability of a chemical agent to damage the genetic material (DNA) within a cell. nih.govyoutube.com Such damage, if not properly repaired, can lead to mutations and may contribute to the development of cancer. nih.gov this compound is recognized as a genotoxic substance. Its genotoxicity can occur through several mechanisms, including the induction of DNA damage via oxidative stress.

The ROS generated from exposure to this compound can directly attack DNA, leading to lesions such as oxidized bases and strand breaks. mdpi.com This damage triggers a complex network of DNA damage response and repair pathways within the cell. nih.gov These pathways are essential for maintaining genomic integrity by removing the damaged sections of DNA and replacing them with the correct sequence. However, if the level of damage is too high or if the repair pathways are compromised, permanent mutations can arise. The interactions of various DNA repair and damage response pathways provide the biological basis for the cellular outcomes following exposure to genotoxic compounds. nih.gov

Table 3: Summary of Genotoxic Effects of this compound
Type of DamageUnderlying MechanismCellular Response
DNA Lesions (e.g., oxidized bases, strand breaks)Indirect damage via increased production of Reactive Oxygen Species (ROS) which attack DNA. mdpi.comActivation of DNA damage response and repair pathways to remove lesions and restore DNA integrity. nih.gov
Somatic MutationsMisrepair or failure to repair DNA damage before cell division. nih.govPotential for malignant transformation (cancer). nih.gov

Induction of DNA Single-Strand Breaks

This compound is known to cause DNA single-strand breaks (SSBs). Mechanistic studies suggest that this damage is not caused by the parent compound itself but by its metabolites, particularly the dimethylarsenic peroxyl radical. This radical, formed during the metabolic processing of this compound, can lead to the production of active oxygen species, which in turn attack and break the phosphodiester backbone of DNA. This organ-specific lesion has been observed notably in the lungs of mice and rats, as well as in human lung cells in vitro. nih.gov

Formation of DNA-Protein Cross-Links and Associated Histone Interactions

Research has demonstrated that this compound can induce the formation of DNA-protein cross-links (DPCs), a severe type of DNA lesion that can block DNA replication and transcription. nih.govresearchgate.net The mechanism for DPC formation is linked to the generation of apurinic/apyrimidinic (AP) sites in the DNA. nih.gov A Schiff-base reaction can occur between the aldehyde groups of these AP sites and the amino groups of nearby nuclear proteins, resulting in a covalent cross-link. nih.gov

Furthermore, this compound exposure has been linked to alterations in histone modifications, a key epigenetic mechanism. In a transplacental mouse model, dimethylarsinic acid (DMA) was found to enhance lung carcinogenesis by causing aberrant methylation of histone H3 at lysine (B10760008) 9 (H3K9me3). nih.govresearchgate.net This modification can alter chromatin structure and gene expression, contributing to the carcinogenic process. nih.govresearchgate.net Specifically, this was associated with increased expression of keratin (B1170402) 8 (Krt8) and enhanced cell proliferation in the lung. nih.govresearchgate.net

Alkali-Labile Sites and Apurinic/Apyrimidinic (AP) Sites in DNA

Exposure to this compound leads to the formation of alkali-labile sites in DNA, which are points of weakness in the DNA backbone that are susceptible to breakage under alkaline conditions. nih.gov Further investigation has revealed that the majority of these alkali-labile sites are apurinic/apyrimidinic (AP) sites. nih.gov These sites are locations in the DNA where a base (either a purine (B94841) or a pyrimidine) has been lost, leaving an aldehyde group on the deoxyribose sugar. nih.govwikipedia.org The formation of these AP sites appears to be a primary event, preceding the induction of both single-strand breaks and DNA-protein cross-links. nih.gov SSBs are subsequently produced through a beta-elimination reaction at these AP sites. nih.gov

Lack of Direct Mutagenicity in Some Assays (e.g., Ames Test, Mouse Lymphoma, Mouse Micronucleus)

Despite its ability to induce significant DNA damage, this compound (referred to as DMAV) has consistently tested negative for direct mutagenicity in a standard battery of genotoxicity studies. researchgate.netepa.gov These include the Ames test, which uses Salmonella typhimurium to detect gene mutations, the mouse lymphoma (L5178Y/TK+/-) assay for gene mutations, and the in vivo mouse micronucleus assay, which detects chromosomal damage. researchgate.netfrontiersin.org The negative results in these assays suggest that this compound does not directly cause gene mutations or chromosomal aberrations through the mechanisms detected by these specific tests. researchgate.net However, one study did report mutagenicity of dimethylarsinic acid in the mouse lymphoma assay, but at high concentrations in the millimolar range, whereas inorganic arsenic compounds showed effects in the micromolar range. nih.gov

Carcinogenic Mechanisms and Tumor Promotion

The carcinogenicity of this compound is complex, involving roles as both a tumor promoter and, in specific contexts, a complete carcinogen.

Role as a Tumor Promoter in Multi-Organ Initiation-Promotion Studies

Multi-organ bioassays in rats have established this compound as a significant tumor promoter. nih.govnih.gov In these studies, animals are first treated with a cocktail of known carcinogens to initiate cancer in various organs. Subsequent administration of this compound in the drinking water has been shown to significantly enhance tumor development in several target organs. nih.govnih.gov

A key study demonstrated that after initiation with five different carcinogens, subsequent treatment with this compound significantly increased tumor incidence in the urinary bladder, kidney, liver, and thyroid gland. nih.govnih.gov This promoting effect was dose-dependent and highlights the compound's ability to stimulate the proliferation of initiated cells into tumors in a wide range of tissues. nih.gov

Tumor Promotion by this compound in Initiated Male F344/DuCrj Rats
OrganControl (Initiation Only) Incidence (%)This compound (400 ppm) + Initiation Incidence (%)
Urinary Bladder1580
Kidney1065
Liver2065
Thyroid Gland545

Complete Carcinogen Status in Specific Animal Models

In addition to its role as a promoter, this compound has been identified as a complete carcinogen, meaning it can induce tumors without prior initiation by another chemical. This effect is most prominently observed in the urinary bladder of rats. nih.gov

Long-term (2-year) studies where male F344 rats were given this compound in their drinking water resulted in a dose-dependent increase in the incidence of urinary bladder tumors, including both papillomas and carcinomas. Similarly, dietary administration to Fischer F344 rats for 104 weeks also led to treatment-related urinary bladder tumors in both males and females. frontiersin.org These findings provide clear evidence that chronic exposure to this compound alone is sufficient to cause cancer in this specific organ and animal model. frontiersin.org

Urinary Bladder Tumor Incidence in Male F344 Rats (104-Week Drinking Water Study)
This compound Concentration (ppm)Number of Rats with Tumors / Total ExaminedTumor Incidence (%)
0 (Control)0 / 330
12.50 / 330
508 / 3125.8
20012 / 3138.7

Mechanistic Link to Inorganic Arsenic Carcinogenesis

This compound, or dimethylarsinic acid (DMA), is a major methylated metabolite of inorganic arsenic in most mammals. epa.govnih.gov The metabolism of inorganic arsenic to methylated forms, including this compound, was once considered a detoxification process. However, there is now substantial evidence that this metabolic pathway plays a role in the carcinogenic effects of arsenic. nih.gov this compound itself has been shown to be a potent promoter of carcinogenesis in various organs. epa.govnih.gov

In animal models, this compound has demonstrated a significant ability to enhance tumor induction in the urinary bladder, kidney, liver, and thyroid gland. epa.govnih.gov For instance, in one study, rats pre-treated with a combination of five carcinogens and subsequently administered this compound in their drinking water showed a markedly higher incidence of tumors in these organs compared to control groups. epa.govnih.gov Specifically, at the highest dose, the incidences of tumors were 80% in the urinary bladder, 65% in the kidney, 65% in the liver, and 45% in the thyroid gland. epa.govnih.gov

The molecular mechanisms underlying the carcinogenicity of arsenic and its metabolites like this compound are complex and multifaceted. They are thought to involve several interconnected pathways, including:

Oxidative Stress: The metabolism of arsenic can lead to the generation of reactive oxygen species (ROS), which can damage DNA, proteins, and lipids, contributing to genomic instability and altered cell signaling.

Genotoxic Damage: While this compound itself is not a potent mutagen, it can induce DNA damage, potentially through the generation of ROS.

Inhibition of DNA Repair: Arsenic compounds have been shown to interfere with DNA repair mechanisms, which can lead to the accumulation of genetic mutations.

Epigenetic Alterations: Arsenic can cause changes in DNA methylation patterns and histone modifications, leading to altered gene expression that can promote cancer development.

Aberrant Signal Transduction: Arsenic can disrupt various cell signaling pathways that control cell growth, proliferation, and death, contributing to the neoplastic transformation of cells.

Influence on Cell Proliferation and Apoptosis

This compound can exert significant effects on fundamental cellular processes such as proliferation and apoptosis (programmed cell death). The balance between these two processes is crucial for normal tissue homeostasis, and its disruption is a hallmark of cancer.

Cell Proliferation:

Research indicates that this compound can inhibit cell proliferation. The cell cycle is a tightly regulated process that governs cell division, with checkpoints that ensure the fidelity of DNA replication and chromosome segregation. Chemical agents can interfere with this process, leading to cell cycle arrest at various phases (G0/G1, S, G2/M). This arrest can be a mechanism to halt the proliferation of damaged cells.

Apoptosis:

This compound has been shown to induce apoptosis in various cell types. Apoptosis is a critical mechanism for removing damaged or unwanted cells and can be initiated through two main pathways:

The Intrinsic (Mitochondrial) Pathway: This pathway is triggered by cellular stress, such as DNA damage or oxidative stress. It involves the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors like cytochrome c. This leads to the activation of a cascade of enzymes called caspases, which execute the apoptotic program.

The Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of extracellular ligands to death receptors on the cell surface. This binding triggers a signaling cascade that also leads to the activation of caspases.

The induction of apoptosis by this compound is a key aspect of its toxicity and may also play a role in its carcinogenic properties by creating a state of chronic regenerative cell proliferation in response to cell death.

Arsenical Binding to Tubulin and its Role in Aneuploidy, Polyploidy, and Mitotic Arrests

There is growing evidence that arsenicals, including metabolites of this compound, can interfere with the mitotic spindle, a critical cellular structure for proper chromosome segregation during cell division. The mitotic spindle is primarily composed of microtubules, which are dynamic polymers of α- and β-tubulin.

Arsenical compounds have been observed to enhance the polymerization of tubulin. science.gov This can lead to the stabilization of microtubules, which disrupts their normal dynamic behavior of assembly and disassembly, a process essential for the proper functioning of the mitotic spindle. science.gov

This interference with microtubule dynamics can result in a range of mitotic abnormalities, including: science.gov

Mitotic Arrest: Cells may be unable to progress through mitosis, leading to an accumulation of cells in the mitotic phase. science.gov

Abnormal Spindle Formation: The structure of the mitotic spindle can be compromised, leading to the formation of multipolar spindles or other aberrant configurations. science.gov

Deranged Chromosome Congression: The proper alignment of chromosomes at the metaphase plate can be disrupted. science.gov

These mitotic disturbances can lead to errors in chromosome segregation, resulting in:

Aneuploidy: Daughter cells with an incorrect number of chromosomes.

Polyploidy: Daughter cells with more than two complete sets of chromosomes.

Genomic instability, characterized by aneuploidy and other chromosomal abnormalities, is a hallmark of many cancers. The ability of arsenicals to disrupt the mitotic spindle and induce such instability is considered a significant mechanism contributing to their carcinogenic potential.

Organ-Specific Toxicity Beyond Carcinogenesis

Urinary Tract Pathology (e.g., Bladder Hyperplasia, Transitional Cell Papillomas/Carcinomas)

The urinary bladder is a primary target for the toxic effects of this compound. Chronic exposure in animal models has been shown to induce a spectrum of pathological changes in the urothelium, the specialized epithelial lining of the bladder.

One of the earliest and most common findings is urothelial hyperplasia , an increase in the number of cell layers in the urothelium. This can manifest as simple hyperplasia (a uniform thickening of the epithelium) or papillary urothelial hyperplasia, which is characterized by the formation of small, finger-like projections. Papillary urothelial hyperplasia is considered a potential precursor lesion to the development of papillary tumors.

With continued exposure, these hyperplastic lesions can progress to the formation of benign tumors, such as transitional cell papillomas , and ultimately, malignant tumors, including transitional cell carcinomas .

The underlying mechanism for this compound-induced bladder pathology is thought to be related to urothelial cytotoxicity followed by regenerative cell proliferation. Changes in urine composition, such as alterations in pH and sodium concentration, may also contribute to the urothelial irritation and subsequent hyperplastic response.

Table 1: Pathological Findings in the Urinary Tract Associated with this compound Exposure

Pathological FindingDescription
Urothelial Hyperplasia An increase in the number of cell layers of the urothelium. Can be simple or papillary.
Transitional Cell Papilloma A benign, wart-like growth originating from the transitional epithelium of the urinary tract.
Transitional Cell Carcinoma A malignant tumor arising from the transitional epithelium of the urinary tract.

Thyroid Gland Lesions and Dysfunction

The thyroid gland is another organ susceptible to the toxic effects of this compound. Studies in rats have demonstrated that this compound can act as a promoter of thyroid gland carcinogenesis. epa.govnih.gov The types of lesions that can be observed in the thyroid gland following exposure to goitrogenic or carcinogenic compounds include:

Follicular Hyperplasia: An increase in the number of thyroid follicular cells, often leading to the formation of smaller, more numerous follicles.

Adenomas: Benign tumors of the follicular epithelium.

Carcinomas: Malignant tumors of the thyroid gland, which can be of various histological types, such as papillary or follicular carcinoma.

The mechanisms by which this compound may induce thyroid lesions are not fully elucidated but could involve disruption of thyroid hormone synthesis or regulation, leading to chronic stimulation of the thyroid gland by thyroid-stimulating hormone (TSH), which can promote cell proliferation and tumor development.

Renal Tubular Degeneration

This compound, a pentavalent organic arsenical, has been implicated in renal toxicity, with renal tubular degeneration being a key pathological finding. The precise molecular mechanisms underlying this degeneration are complex and are thought to involve multiple pathways, primarily centered around the induction of oxidative stress. mdpi.comnih.gov

The kidneys are highly susceptible to damage from toxic substances due to their high blood flow and concentration of metabolic products. mdpi.com In the case of this compound, its metabolism can lead to the generation of reactive oxygen species (ROS). mdpi.com This increase in ROS can overwhelm the kidney's antioxidant defense mechanisms, leading to a state of oxidative stress. mdpi.comnih.gov

Oxidative stress can directly damage cellular components within the renal tubules, including lipids, proteins, and DNA. nih.gov This damage can disrupt normal cellular function and integrity, leading to degenerative changes. nih.govresearchgate.net Morphologically, this can manifest as cell swelling, cytoplasmic vacuolation, and fragmentation. nih.gov While direct studies detailing the specific pathway for this compound-induced renal tubular degeneration are limited, the established role of oxidative stress in kidney injury provides a strong basis for its mechanism. mdpi.comnih.gov The accumulation of other toxic metabolites can also contribute to physical injury and localized oxidative stress within the renal tubules. nih.govresearchgate.net

Pulmonary Tissue Effects and Active Oxygen Species Production

The pulmonary system is another target for the toxic effects of this compound, with the production of active oxygen species playing a central role in the pathology. medscape.comnih.gov Inhalation is a potential route of exposure to this compound, particularly in agricultural and industrial settings. epa.gov

The mechanism of pulmonary injury induced by this compound is believed to be mediated by oxidant injury. medscape.com Similar to its effects in the kidneys, this compound can induce the production of ROS within lung tissue. nih.gov This can lead to an imbalance between oxidants and antioxidants, resulting in oxidative stress. nih.gov

This oxidative stress can cause direct damage to pulmonary cells, including the capillary endothelium and pneumocytes. medscape.com The consequences of this damage can include inflammation, increased vascular permeability, and the potential for the development of fibrosis over time. medscape.comnih.gov The generation of ROS can also trigger signaling pathways that promote inflammation and further tissue damage. nih.govmdpi.comresearchgate.netmdpi.com While the specific inflammatory and fibrotic potential of this compound in the lungs requires further detailed investigation, the foundational mechanism of ROS-induced damage is a key aspect of its pulmonary toxicity. nih.gov

Reproductive and Developmental Toxicity (e.g., Teratogenicity, Fetal Fatality, Cleft Palate)

This compound has been demonstrated to be a reproductive and developmental toxicant in animal studies, exhibiting teratogenic effects, causing fetal fatality, and inducing specific malformations such as cleft palate. nih.govresearchgate.netsci-hub.st

Studies in pregnant rats and mice have shown that oral administration of this compound during organogenesis can lead to a range of adverse developmental outcomes. nih.govnih.gov In mice, this compound has been shown to be a potent teratogen, with a significant dose-related increase in the incidence of cleft palate. nih.govnih.gov Fetal toxicity, including reduced fetal weight and increased prenatal mortality, has also been observed. sci-hub.st

In rats, developmental toxicity has been observed at higher doses, including diaphragmatic hernia and delayed or absent ossification of various bones. epa.gov Maternal toxicity is often observed at doses that also induce developmental effects. nih.govnih.gov The timing of exposure during gestation is a critical factor in determining the type and severity of developmental defects. nih.gov

The precise molecular mechanisms by which this compound induces these developmental toxicities are not fully elucidated but are likely related to its ability to cross the placenta and disrupt critical developmental processes. The induction of cleft palate, for instance, may involve interference with the complex cellular processes of palatal shelf growth and fusion. dntb.gov.ua

Developmental Toxicity of this compound in Animal Models

Species Observed Effects
Mouse Cleft palate, Fetal toxicity (reduced weight), Increased prenatal mortality nih.govsci-hub.st
Rat Diaphragmatic hernia, Delayed/lack of ossification, Decreased fetal body weight, Shorter crown-rump length epa.gov

| Rabbit | Marked maternal toxicity leading to abortion and no surviving fetuses for evaluation at high doses nih.gov |

Neurological Effects

As an organic arsenical, this compound has the potential to induce neurological effects. The brain is particularly vulnerable to oxidative stress due to its high oxygen consumption and lipid-rich composition. mdpi.commdpi.com The neurotoxic mechanisms of arsenic compounds are often linked to the induction of oxidative stress, mitochondrial dysfunction, and inflammation within the central nervous system. mdpi.com

Arsenic compounds can cross the blood-brain barrier and accumulate in various brain regions, potentially leading to neuronal damage and dysfunction. mdpi.com This can manifest as impaired cognitive function, including effects on learning and memory. mdpi.comnih.gov Studies on other arsenic compounds have shown that they can alter neurotransmitter systems and disrupt synaptic signaling. mdpi.com

Ecological Impact and Environmental Fate Research

Environmental Degradation Pathways

The breakdown of cacodylic acid in the environment can occur through various pathways, including biodegradation by microorganisms in soil and abiotic reactions in water.

In aerobic soils, this compound is subject to biodegradation, with arsenate being the primary breakdown product. epa.gov The rate of this degradation can vary significantly depending on the soil's characteristics. epa.gov For instance, one study observed 90% degradation in two types of soil, while another soil showed less than 5% degradation. epa.gov The degradation process appears to be microbial in nature and may be dependent on the organic matter content of the soil. nih.gov The generation of carbon dioxide from labeled this compound in clay loam soil reached approximately 13% over 98 days in soil adapted to the compound, compared to less than 2% in unadapted soil, indicating microbial involvement. nih.gov

Under anaerobic conditions, the degradation products of this compound are a subject of conflicting reports. epa.gov Some research indicates that organoarsenicals are the main products, with one study reporting that anaerobic degradation in three different soils produced an average of 61% volatile organic-arsenicals over 24 weeks. epa.gov In contrast, other studies have found that inorganic arsenic is the primary product, with one reporting almost 90% degradation to inorganic arsenic in two flooded soils and virtually no degradation in another. epa.gov Another study on anaerobic sludge found that the main biotransformation product of dimethylarsinic acid (DMAV) was monomethylarsonic acid (MMAV), with molar yields ranging from 8% to 65%. nih.gov This suggests that demethylation is a key step in the anaerobic bioconversion of DMAV. nih.gov

The formation of volatile alkylarsines, such as dimethylarsine and trimethylarsine (B50810), has also been observed from soils treated with this compound under both aerobic and anaerobic conditions. cambridge.org The pungent garlic-like odor sometimes associated with its application is suggestive of alkylarsine production. nih.gov In one study, after 160 days, 18.0% of the applied this compound was volatilized from soil under aerobic conditions, compared to 7.8% under anaerobic conditions. cambridge.org

Table 1: Biodegradation of this compound in Soil

Condition Primary Degradation Products Influencing Factors Key Findings Citations
Aerobic Arsenate, Carbon Dioxide Soil type, Microbial adaptation Degradation rates vary significantly between soil types. Adapted microbial populations enhance degradation. epa.govnih.gov
Anaerobic Conflicting reports: Organoarsenicals or Inorganic Arsenic, Monomethylarsonic acid Soil type, Microbial population Some studies report volatile organoarsenicals as primary products, while others find inorganic arsenic. Demethylation to MMAV is also a pathway. epa.govnih.gov
Both Alkyl arsines (dimethylarsine, trimethylarsine) Oxygen availability Volatilization of alkylarsines occurs under both aerobic and anaerobic conditions, with higher rates in aerobic environments. cambridge.org

This compound is noted to be quite stable against oxidation and reduction in water, suggesting a potentially long residence time. epa.gov It is also stable to photolysis in both soil and water. epa.gov While it is a weak acid, it can react with bases to form salts and with active metals, though slowly, to produce hydrogen gas. noaa.govwikipedia.org It can also be oxidized by strong oxidizing agents and reduced by strong reducing agents. noaa.gov However, significant abiotic reactions in water that would lead to its degradation are not widely reported. epa.gov

The degradation of this compound in soil is influenced by several properties. The rate of biodegradation can depend on the nature of the soil, with significant variations observed between different soil types. epa.gov The organic matter content of the soil is also believed to play a role in its microbial degradation. nih.gov Furthermore, soil pH can influence both biotic and abiotic degradation processes of ionizable compounds like this compound. researchgate.net

Mobility and Distribution in Environmental Systems

The movement and final destination of this compound in the environment are governed by processes like sorption to soil and sediment particles and volatilization.

This compound can be adsorbed by soil and sediment particles, which affects its mobility. orst.edu The extent of this sorption is influenced by the clay and iron oxide content of the soil. epa.gov However, its sorption capacity is generally lower than that of arsenate and methylarsonate, which can lead to a higher potential for leaching, especially in sandy soils. epa.gov Sorption tends to increase with higher pH and greater aluminum and iron content in the sediment. epa.govosti.gov Despite this, the sorption of this compound on sediments is considered the weakest among all arsenicals. epa.gov In some cases, it can form insoluble compounds with aluminum in the soil, leading to a portion becoming fixed in an occluded form. epa.gov

Table 2: Factors Influencing this compound Sorption

Factor Influence on Sorption Environmental Implication Citations
Clay Content Increased sorption Reduced mobility in clay-rich soils. epa.gov
Iron Oxide Content Increased sorption Reduced mobility in soils with high iron oxide. epa.gov
Aluminum Content Increased sorption, formation of insoluble compounds Can lead to fixation in soil. epa.govosti.gov
pH Increased sorption with higher pH Greater retention in alkaline sediments. epa.govosti.gov

A notable pathway for the distribution of this compound from soil is through volatilization. osti.gov This primarily occurs through the biological transformation of this compound into volatile alkylarsines, such as dimethylarsine and trimethylarsine. nih.govcambridge.org This process is part of a natural arsenic cycle in soils. cambridge.org The rate of volatilization is more rapid under aerobic conditions compared to anaerobic conditions. cambridge.org While direct volatilization of the ionic this compound itself is insignificant, the formation and subsequent volatilization of these alkylarsines represent a mechanism for its loss from the soil. epa.gov

Potential for Accumulation in Soil and Entry into Edible Crops

This compound exhibits low to moderate persistence in soil environments. orst.edu Its fate in soil is largely governed by adsorption to soil particles and ion exchange, which leads to rapid inactivation of its phytotoxic properties. orst.edu The compound can form insoluble compounds with elements like aluminum, chromium, and silver in the soil. orst.edunih.gov The degree of sorption is influenced by the soil's clay and iron oxide content; however, its capacity for sorption is lower than that of arsenate and methylarsonate. epa.gov This suggests a higher potential for leaching, particularly in sandy soils. epa.govepa.gov

Microbial degradation is a key process in the breakdown of this compound in soil. orst.edu Under aerobic conditions, it can be converted to volatile organoarsenical compounds, carbon dioxide, and inorganic arsenate. ymparisto.fi One study noted that under aerobic conditions, 35% was converted to a volatile organoarsenical and 41% to CO2 and arsenate within 24 weeks. ymparisto.fi In anaerobic or flooded conditions, research findings on degradation products are conflicting. Some studies report the primary product to be volatile organoarsenicals, while others identify inorganic arsenic. epa.govymparisto.fi For instance, one study found that 61% of applied this compound was converted to a volatile organoarsenical under anaerobic conditions over 24 weeks. ymparisto.fi The ultimate environmental fate of the arsenic from this compound appears to be its metabolism to inorganic arsenate, which then becomes bound in the soil in an insoluble form. ymparisto.fi

Repeated applications of organic arsenical herbicides like this compound can lead to the accumulation of arsenic in the soil. regulations.gov This raises concerns about the potential for uptake by subsequent rotational crops. regulations.gov However, research on cotton plants has shown no detectable transport or translocation of the herbicide into the seeds following application, suggesting that accumulation in this specific edible part of the plant may not be significant. epa.gov

Bioconcentration and Bioaccumulation in Ecosystems

Differences in Bioconcentration Across Trophic Levels

Research indicates that this compound does not undergo biomagnification in aquatic food chains. acs.orgnih.gov Studies of model ecosystems have demonstrated that organisms at lower trophic levels, such as algae and daphnia, tend to accumulate higher concentrations of this compound than organisms at higher trophic levels, like snails and fish. epa.govnih.gov This pattern suggests that significant bioconcentration in edible fish species is unlikely to occur. epa.gov The distribution appears to be related more to adsorption and surface area-to-volume ratios rather than active accumulation and transfer up the food chain. nih.gov

Trophic LevelOrganism ExampleBioaccumulation FindingSource
Producers Algae (Oedogonium cardiacum)Higher accumulation compared to consumers nih.gov
Primary Consumers Snails (Physa sp.), Daphnia magnaHigher accumulation in Daphnia than snails and fish nih.gov
Secondary Consumers Bluegill Sunfish (Lepomis macrochirus), Mosquitofish (Gambusia affinis)Lower accumulation than lower trophic levels epa.govnih.gov

Accumulation in Plants and Transfer to Animals

Plants are capable of absorbing this compound from the soil through their root systems. dtic.mil Analysis of bean plants (Phaseolus vulgaris) grown in a solution containing the herbicide showed that the roots contained the highest concentration of arsenic, with lesser amounts transported to the apical parts of the plant. dtic.mil Further studies on bean plants demonstrated that acropetal (upward) translocation of root-applied this compound likely occurs through both the xylem and phloem. dtic.mil Limited research suggests that this compound is not significantly degraded within plant tissues. nih.gov

The transfer of arsenic from this compound to animals has been observed in feeding studies. For example, when chickens were fed diets containing this compound, arsenic was found to accumulate in their eggs. epa.gov In a 10-week study, eggs from hens fed a diet with 30 ppm arsenic from this compound contained 0.23 ppm of arsenic after two months. epa.gov

Ecotoxicological Research

Toxicity to Aquatic Organisms (e.g., Fish)

The toxicity of this compound to aquatic life is characterized by varied findings. Some data indicate a low toxicity hazard to most fish species. orst.edu For the bluegill sunfish (Lepomis macrochirus), a 96-hour LC50 (the concentration lethal to 50% of the test population) was reported to be 1000 mg/L. orst.edu Another study reported a 96-hour median tolerance limit (TLm) of 80 ppm for bluegills exposed to a formulation containing 23.4% this compound. epa.gov Conversely, other hazard classifications categorize this compound as very toxic to aquatic life, with the potential for long-lasting effects. caymanchem.comnih.govcarlroth.com

OrganismTest TypeResultSource
Bluegill Sunfish (Lepomis macrochirus)96-hr LC501000 mg/L orst.edu
Bluegill Sunfish (Lepomis macrochirus)96-hr TLm80 ppm (from a 23.4% formulation) epa.gov
Pink Shrimp (Penaeus duorarum)48-hr ExposureNo effects noted at 40.0 ppm epa.gov
Longnose Killifish (Fundulus similis)48-hr ExposureNo effects noted at 40.0 ppm epa.gov
Eastern Oyster (Crassostrea virginica)96-hr ExposureNo effects noted at 1.0 ppm epa.gov

Effects on Terrestrial Wildlife

Laboratory studies on domestic animals and wildlife surrogates provide some insight. Chickens fed high daily doses of 500 mg/kg of body weight exhibited significantly reduced weight gain compared to controls. epa.gov In studies with rats, the primary target organs identified were the thyroid and the urinary tract. epa.gov A long-term carcinogenicity study in rats revealed the development of bladder carcinomas. epa.gov For New Zealand White rabbits, high doses of 48 mg/kg/day resulted in maternal mortality and abortions. epa.gov

Cacodylic Acid in Biochemical and Biological Research Applications

Applications in Histology and Microscopy

Buffering Agent in Biological Sample Preparation and Fixation for Electron Microscopy

Cacodylic acid and its sodium salt are widely employed as buffering agents in the preparation and fixation of biological specimens for electron microscopy. wikipedia.orgserva.decaymanchem.com The primary role of a buffer in this context is to maintain a stable pH, typically between 7.2 and 7.4 for mammalian tissues and around 6.9 for plant tissues, during the fixation process. scienceservices.eu The reaction between cellular proteins and aldehyde fixatives, such as glutaraldehyde, can lead to a decrease in pH, which may cause morphological artifacts. scienceservices.eu Cacodylate buffers effectively counteract these pH changes, ensuring the preservation of cellular ultrastructure. serva.depatsnap.com

The stability of cacodylate buffer, particularly when used with osmium tetroxide (a common secondary fixative), contributes to excellent fixation quality. scienceservices.eu It is also noted for minimizing the loss of lipids in both animal and plant samples when buffering glutaraldehyde. scienceservices.eu Sodium cacodylate buffer is typically prepared from sodium cacodylate trihydrate and is available in various molarities, with 0.1 M to 0.2 M being common concentrations for electron microscopy applications. patsnap.comavantorsciences.com

Role in Protein Crystallography

In the field of protein crystallography, this compound has been utilized for more than just its buffering capacity. wikipedia.orgserva.de It serves as a tool to introduce arsenic atoms into protein structures, which can then be used for single-wavelength anomalous diffraction (SAD) phasing. caymanchem.combertin-bioreagent.com This method is crucial for determining the three-dimensional structure of proteins de novo.

Research has shown that this compound, when present in the crystallization buffer, can covalently modify cysteine residues on the protein surface. plos.org The arsenic atom, being an anomalous scatterer, generates a measurable signal that can be used to solve the phase problem in X-ray crystallography. plos.org For instance, the crystal structures of a putative pyrazinamidase/nicotinamidase from Streptococcus mutans (SmPncA) and human caspase-6 were successfully determined using arsenic-SAD phasing, where cacodylate from the buffer introduced the necessary arsenic atoms. plos.org In the case of SmPncA, a dimethylarsinoyl group (a pentavalent arsenic) was found bound to a cysteine residue. plos.org In the presence of a reducing agent like dithiothreitol (B142953) (DTT), cacodylate can form a trivalent arsenic group (cacodyl) that also binds to cysteine residues, as observed in caspase-6. plos.org This application highlights cacodylate buffer as a simple and effective means of introducing arsenic into proteins for crystallographic studies. plos.org

Research Tool in Plant Physiology

Influence on Plant Abscission (e.g., Petiole Explants)

This compound has been investigated as a research tool to understand the physiological processes in plants, particularly abscission, which is the shedding of organs like leaves and fruits. nih.gov Studies on petiole explants from various plant species have demonstrated the influence of this compound on the rate of abscission.

A notable study examined the effects of this compound on petiole explants of bean (Phaseolus vulgaris L. var. Red Kidney), Coleus (Coleus blumei Benth), and privet (Ligustrum ovalifolium). nih.govoup.com The findings revealed that this compound stimulated abscission in bean and privet explants. nih.govoup.com However, it did not have the same effect on Coleus explants. nih.govoup.com This differential response suggests species-specific mechanisms in the regulation of abscission. The study also noted that the timing of the chemical application did not alter the abscission rate. nih.govoup.com Such research contributes to the broader understanding of the hormonal control of abscission, a process where hormones like auxin and ethylene (B1197577) play significant roles. cotton.org

Plant SpeciesEffect of this compound on Abscission
Bean (Phaseolus vulgaris L. var. Red Kidney)Stimulated
Privet (Ligustrum ovalifolium)Stimulated
Coleus (Coleus blumei Benth)No effect
This table summarizes the findings on the effect of this compound on the abscission of petiole explants from different plant species. nih.govoup.com

Studies on Arsenic Remediation and Bioremediation

Research into Strategies for Contaminated Environments

The presence of this compound in the environment, partly due to its historical use as an herbicide, has prompted research into remediation and bioremediation strategies for arsenic-contaminated soils and water. researchgate.net Understanding the fate and transformation of this compound in the environment is crucial for developing effective cleanup methods.

Future Directions and Research Gaps in Cacodylic Acid Studies

Elucidation of Remaining Unknown Metabolic Products and Pathways

The biotransformation of cacodylic acid (dimethylarsinic acid or DMAV) is not entirely understood. nih.gov While it is known that mammals excrete most organic arsenicals, including this compound, largely unchanged, metabolic studies have been somewhat limited. epa.gov The conversion of this compound to trimethylarsine (B50810) (TMA), a volatile and odorous compound, has been observed, suggesting microbial action is a key metabolic route. nih.govnih.gov However, the complete pathway and all resulting metabolites, particularly in mammals, are yet to be fully identified. epa.gov Studies have pointed to the complexity of arsenic metabolism, where pentavalent forms are reduced to trivalent forms before methylation. nih.gov Further investigation is required to delineate the specific enzymes and intermediate products involved in the metabolic cascade of this compound in various organisms. This knowledge is fundamental for a comprehensive assessment of its toxicokinetics and potential health implications. nih.gov

Further Research into Carcinogenic Mode of Action and Dose-Response Extrapolation for Human Risk Assessment

The U.S. Environmental Protection Agency (EPA) has classified this compound as a probable human carcinogen. nih.govepa.gov However, the precise mechanism by which it induces cancer remains an area of active investigation. epa.govscience.gov Evidence suggests that this compound may act as a tumor promoter rather than a direct initiator of cancer. epa.gov One proposed mode of action involves a sequence of key events, including cytotoxicity to the urothelial cells of the bladder, leading to regenerative cell proliferation and eventually hyperplasia and tumor formation. tera.orgeuropa.eu The potential role of its metabolite, DMAIII, is also a critical area of focus. tera.orgeuropa.eu

A significant challenge lies in extrapolating dose-response data from animal studies to human populations to establish safe exposure levels. epa.govresearchgate.net Future research should focus on refining the understanding of the carcinogenic mode of action, which will, in turn, inform more accurate dose-response extrapolations for human health risk assessments. epa.govnih.gov This includes investigating the relevance of the animal model's mode of action to humans and considering potential differences in metabolism and sensitivity. epa.govresearchgate.net

Comprehensive Assessment of Long-Term Ecological Effects

The long-term ecological consequences of this compound exposure, particularly at low levels, are not fully understood. herts.ac.uk While it is known to be a contact herbicide that can defoliate a wide variety of plants, its chronic effects on ecosystems require more thorough investigation. epa.govwikipedia.org

Data on its bioaccumulation potential is somewhat conflicting. Some studies suggest that it does not significantly bioaccumulate in certain aquatic organisms like fish, while others have observed accumulation in organisms like crayfish. epa.govepa.gov The potential for biomagnification through the food chain is considered to be low. usda.gov However, comprehensive, long-term studies across various trophic levels are needed to definitively assess its impact on ecosystem health and stability. beyondpesticides.org The stability of this compound and its sorption to soil and sediments are also important factors influencing its environmental persistence and availability. epa.govepa.govucanr.edu

Investigation of Interactions with Other Environmental Contaminants

In real-world scenarios, organisms are often exposed to a mixture of chemical substances. Therefore, understanding the interactions between this compound and other environmental contaminants is crucial for a realistic risk assessment. nih.gov For instance, this compound was a component of "Agent Blue," used as an herbicide, and its environmental impact in conjunction with other chemicals has been a subject of concern. scirp.orgresearchgate.net

Future research should investigate the potential synergistic, antagonistic, or additive effects of co-exposure to this compound and other common pollutants, such as heavy metals and other pesticides. taylorandfrancis.com These interactions can influence the bioavailability, metabolism, and ultimately the toxicity of this compound. Studies examining these complex interactions will provide a more holistic view of the environmental risks posed by this compound.

Development of Novel Analytical Approaches for Enhanced Detection and Speciation

The toxicity of arsenic is highly dependent on its chemical form, making speciation analysis—the identification and quantification of different arsenic species—critically important. nih.govspectroscopyonline.com While methods like high-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) are powerful for arsenic speciation, there is a continuous need for the development of new and improved analytical techniques. researchgate.netnih.gov

Future research should focus on creating more sensitive, selective, and cost-effective methods for detecting and speciating this compound and its metabolites in diverse and complex matrices, including biological tissues, soil, and water. researchgate.netnih.govacs.org The development of methods that can be used for in-field monitoring would be particularly valuable. researchgate.net Enhanced analytical capabilities will not only improve our understanding of this compound's environmental fate and metabolic pathways but also support more accurate exposure and risk assessments. epa.gov

Q & A

Q. What are the key physicochemical properties of cacodylic acid critical for experimental design in laboratory studies?

this compound (dimethylarsinic acid) is a water-soluble, amphoteric compound that forms stable salts like sodium cacodylate. Its high solubility and stability under oxidative conditions make it suitable for buffer preparation and herbicide studies. Researchers must account for its arsenic content (27.1% elemental arsenic in acid form) and reactivity with thiols when designing protocols .

Methodological Note: For formulations, prioritize aqueous solutions (20–50% acid equivalent) and avoid dry powders, which are unavailable commercially. Use ICP-MS to quantify arsenic residues in environmental or biological samples .

Q. What safety protocols are essential for handling this compound in laboratory settings?

this compound is a carcinogen with acute toxicity (oral rat LD₅₀: 0.7–2.6 g/kg) and chronic risks (neurotoxicity, liver damage). Key protocols include:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods to maintain airborne concentrations below 0.5 mg/m³ (8-hour TWA) .
  • Decontamination : Rinse spills with water and isolate contaminated materials to prevent arsenic leaching into aquatic ecosystems .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data between aqueous and dry applications of this compound in entomological studies?

Discrepancies arise from delivery methods. For example:

  • Aqueous exposure : Oral administration in sucrose syrup caused 100% honeybee mortality at 1,000 ppm within 10 days, with half-lives decreasing at higher concentrations (10 ppm: 4.1 days; 1,000 ppm: 2.1 days) .
  • Dry application : Topical dust exposure showed lower toxicity, suggesting cuticular barriers reduce absorption .

Methodological Recommendation: Use comparative studies with standardized exposure routes (e.g., OECD TG 213 for oral toxicity) and control for environmental variables like humidity. Pair with metabolomic analysis to track arsenic speciation .

Q. What experimental frameworks are effective for assessing this compound’s sublethal effects on soil microbiota in agroecosystems?

  • Microcosm Design : Simulate field conditions (e.g., pH 5–7 soils) with this compound doses reflecting registered agricultural rates (2.5–8.5 lb acid equivalent/acre) .
  • Endpoints : Measure microbial diversity (16S rRNA sequencing), arsenic methylation rates, and enzyme activity (e.g., dehydrogenase for soil health).

Table 1: Sublethal Endpoints in Soil Studies

ParameterMeasurement MethodRelevance to this compound
Arsenic speciationHPLC-ICP-MSTracks toxic vs. detoxified forms (e.g., DMA⁵⁺ → TMAO)
Microbial respirationMicroResp™ systemIndicates metabolic inhibition
Nitrification ratesColorimetric NH₄⁺/NO₃⁻ assaysAssess nutrient cycling disruption

Source: Adapted from ecotoxicology frameworks in .

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis development for this compound’s role in arsenic biogeochemistry?

  • Feasible : Use isotopic tracing (⁷³As) to track dimethylarsinic acid transformation in wetland soils.
  • Novel : Investigate this compound as a potential intermediate in microbial arsenic methylation pathways.
  • Ethical : Adhere to EPA guidelines for arsenic waste disposal (40 CFR 261.33) to mitigate ecological risks .

Case Study: A 2024 study applied metagenomics to identify Desulfosporosinus spp. capable of demethylating this compound in anaerobic conditions, aligning with FINER’s "Relevant" criterion for bioremediation .

Data Contradiction Analysis

Q. Why do studies report conflicting results on this compound’s efficacy in bark beetle control?

Efficacy varies with application timing and tree physiology:

  • Pre-flight treatment : 84–98% reduction in spruce beetle brood survival when applied 4–8 weeks before emergence .
  • Post-flight treatment : Lower efficacy (<70% mortality) due to delayed frill application in ponderosa pines .

Resolution Strategy: Standardize treatment protocols (e.g., frill depth, acid volume per inch of circumference) and integrate dendrochronology to account for tree age and sap flow rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.